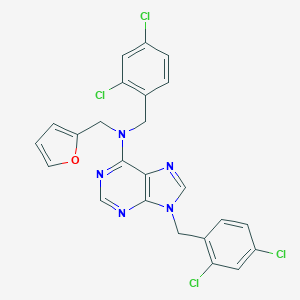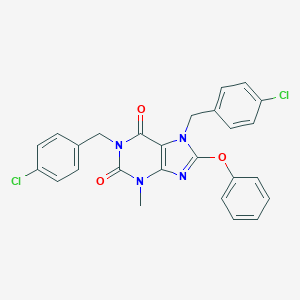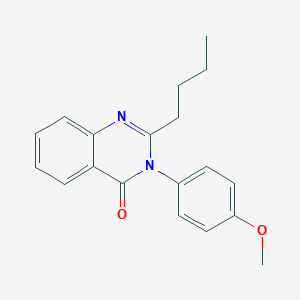![molecular formula C23H21N3O4S B295514 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B295514.png)
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as CUDC-101, is a small molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). It has been investigated for its potential in cancer treatment due to its ability to inhibit cancer cell growth and induce apoptosis.
作用機序
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting HDAC, EGFR, and HER2. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. EGFR and HER2 are receptors that play a role in cell proliferation, survival, and differentiation. Inhibition of these targets leads to altered gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are key processes in cancer progression. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
実験室実験の利点と制限
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several advantages for lab experiments, including its potent activity against multiple targets, its ability to induce apoptosis and inhibit tumor growth, and its potential to enhance the efficacy of other cancer treatments. However, its limitations include its poor solubility and stability, which can affect its bioavailability and effectiveness.
将来の方向性
There are several future directions for research on 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. One potential area of investigation is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials.
合成法
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be synthesized through a multistep process that involves the coupling of 2-(4-methoxyphenoxy)ethylamine with 2-methylindole-3-carboxaldehyde, followed by a condensation reaction with thiosemicarbazide. The resulting compound is then oxidized to form the final product.
科学的研究の応用
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been extensively studied for its potential in cancer treatment. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
分子式 |
C23H21N3O4S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
5-[[1-[2-(4-methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-14-18(13-19-21(27)24-23(31)25-22(19)28)17-5-3-4-6-20(17)26(14)11-12-30-16-9-7-15(29-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H2,24,25,27,28,31) |
InChIキー |
LNRSAPAPWKYCQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O |
正規SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-bromobenzyl)-1,3-dimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295432.png)
![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)



![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)

![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
